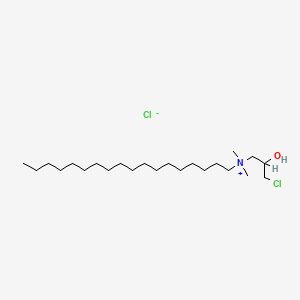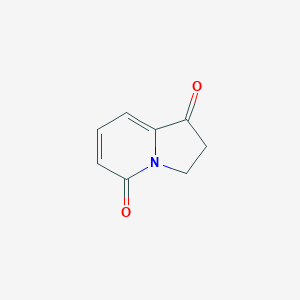
1-Bromo-2,3-dimethylbutane
Descripción general
Descripción
1-Bromo-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₃Br It is a brominated alkane, characterized by the presence of a bromine atom attached to a butane chain that is substituted with two methyl groups
Métodos De Preparación
1-Bromo-2,3-dimethylbutane can be synthesized through several methods. One common synthetic route involves the bromination of 2,3-dimethylbutane using bromine (Br₂) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that subsequently react with the 2,3-dimethylbutane to form the desired product.
Industrial production methods may involve similar bromination reactions but on a larger scale, often using continuous flow reactors to ensure efficient and controlled production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
1-Bromo-2,3-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: In nucleophilic substitution reactions, the bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or alkoxide ions (RO⁻). These reactions typically occur under basic conditions and can lead to the formation of alcohols, nitriles, or ethers, respectively.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can result in the formation of 2,3-dimethyl-2-butene via an E2 elimination mechanism.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-dimethylbutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require a brominated alkane moiety.
Material Science: It may be utilized in the preparation of polymers and other materials that incorporate brominated compounds for specific properties such as flame retardancy.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3-dimethylbutane in chemical reactions typically involves the formation and breaking of bonds through various pathways:
Substitution Mechanism: In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This can proceed via an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
Elimination Mechanism: In elimination reactions, a base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom, leading to the formation of a double bond and the release of a bromide ion. This typically follows an E2 mechanism, where the reaction occurs in a single concerted step.
Comparación Con Compuestos Similares
1-Bromo-2,3-dimethylbutane can be compared with other brominated alkanes such as:
1-Bromo-3,3-dimethylbutane: Similar in structure but with the bromine atom attached to a different carbon, leading to different reactivity and applications.
2-Bromo-2,3-dimethylbutane: Another isomer with distinct chemical properties and reactivity patterns.
1-Bromo-2-methylpropane: A simpler brominated alkane with fewer methyl substitutions, resulting in different chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical contexts.
Propiedades
IUPAC Name |
1-bromo-2,3-dimethylbutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNUHHAUPSXEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546931 | |
| Record name | 1-Bromo-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30540-31-9 | |
| Record name | 1-Bromo-2,3-dimethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30540-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















